2-(3-Bromopyridin-4-YL)acetic acid
Description
2-(3-Bromopyridin-4-yl)acetic acid is a brominated pyridine derivative with a carboxylic acid functional group. Its molecular formula is C₇H₆BrNO₂, and it has a molecular weight of 216.03 g/mol . The compound features a pyridine ring substituted with a bromine atom at the 3-position and an acetic acid moiety at the 4-position. This structure confers unique electronic properties due to the electron-withdrawing effects of both the bromine atom and the pyridine nitrogen, enhancing the acidity of the carboxylic acid group compared to non-aromatic analogs.
The compound is primarily used as a building block in pharmaceutical and organic synthesis. For example, its ester derivative, methyl 2-(3-bromopyridin-4-yl)acetate (CAS: 162615-12-5), is a key intermediate in reactions requiring controlled hydrolysis to regenerate the carboxylic acid . Similarly, 2-(3-bromopyridin-4-yl)acetonitrile (CAS: 142892-31-7) serves as a precursor for synthesizing the acid via nitrile hydrolysis .
Properties
IUPAC Name |
2-(3-bromopyridin-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO2/c8-6-4-9-2-1-5(6)3-7(10)11/h1-2,4H,3H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJPGXQSUZZIKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1CC(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001308196 | |
| Record name | 3-Bromo-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227592-44-0 | |
| Record name | 3-Bromo-4-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227592-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-4-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001308196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopyridin-4-YL)acetic acid typically involves the bromination of pyridine derivatives followed by acetic acid substitution. One common method includes the use of bromine and acetic acid under controlled conditions to achieve the desired brominated product . Another approach involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromopyridin-4-YL)acetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon–carbon bonds.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki–Miyaura Coupling: Organoboron reagents, palladium catalysts, and bases like potassium phosphate in aqueous or organic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the pyridine ring .
Scientific Research Applications
2-(3-Bromopyridin-4-YL)acetic acid has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromopyridin-4-YL)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom and pyridine ring play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in substitution reactions and participate in coordination with metal catalysts in coupling reactions . The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
2-(3-Bromophenyl)acetic Acid (CAS: 1878-67-7)
- Structure : Replaces the pyridine ring with a benzene ring, retaining the bromine at the 3-position and the acetic acid group.
- Molecular Formula : C₈H₇BrO₂; Molecular Weight : 215.05 g/mol .
- Key Differences :
- The absence of a pyridine nitrogen reduces electron-withdrawing effects, resulting in a weaker carboxylic acid (higher pKa) compared to the pyridine analog.
- Applications: Used in organic synthesis but less frequently in pharmaceuticals due to reduced bioavailability compared to heterocyclic analogs .
2-(3-Bromo-4-methoxyphenyl)acetic Acid
- Structure : Features a methoxy group at the 4-position of a brominated phenyl ring.
- Key Differences :
Positional Isomers
2-(4-Bromopyridin-3-yl)acetic Acid (CAS: 1354021-10-5)
- Structure : Bromine at the 4-position and acetic acid at the 3-position of the pyridine ring.
- Key Differences: Altered substituent positions modify electronic effects and steric hindrance, impacting reactivity in cross-coupling reactions.
Functional Group Derivatives
Methyl 2-(3-bromopyridin-4-yl)acetate
2-(3-Bromopyridin-4-yl)acetonitrile
- Molecular Formula : C₇H₅BrN₂; Molecular Weight : 197.03 g/mol (estimated).
- Key Differences :
Halogenated Pyridine Analogs
2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid (CAS: 101-29-1)
- Structure : Contains two iodine atoms and a ketone group on the pyridine ring.
- Key Differences :
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |
|---|---|---|---|---|
| 2-(3-Bromopyridin-4-yl)acetic acid | C₇H₆BrNO₂ | 216.03 | Carboxylic acid, Bromide | Pharmaceutical intermediates |
| 2-(3-Bromophenyl)acetic acid | C₈H₇BrO₂ | 215.05 | Carboxylic acid, Bromide | Organic synthesis |
| Methyl 2-(3-bromopyridin-4-yl)acetate | C₈H₈BrNO₂ | 230.06 | Ester, Bromide | Cross-coupling reactions |
| 2-(3-Bromopyridin-4-yl)acetonitrile | C₇H₅BrN₂ | 197.03 | Nitrile, Bromide | Nucleophilic substitutions |
Table 2: Commercial Availability and Pricing
Biological Activity
2-(3-Bromopyridin-4-YL)acetic acid, a compound characterized by a bromine atom on the pyridine ring and an acetic acid functional group, has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on enzyme inhibition, antimicrobial properties, and potential therapeutic applications.
- Chemical Formula : C₇H₆BrNO₂
- Structure : Contains a pyridine ring with a bromine substitution at the 3-position and an acetic acid group at the 2-position.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, primarily through its interactions with enzymes and receptors.
Enzyme Inhibition
One of the most significant areas of study involves its role as an inhibitor of adipose triglyceride lipase (ATGL), an enzyme crucial for lipid metabolism. Inhibition of ATGL could have therapeutic implications for conditions such as:
- Insulin Resistance
- Non-Alcoholic Fatty Liver Disease (NAFLD)
The structure of this compound suggests it may compete with natural substrates for binding sites on ATGL, thereby reducing its activity. This mechanism is supported by studies that highlight the importance of structural modifications in enhancing binding efficiency and inhibition potency.
Case Studies and Experimental Data
While direct studies on this compound are sparse, existing literature provides insights into its potential applications:
-
Inhibition Studies :
- A study demonstrated that derivatives of brominated pyridines could effectively inhibit ATGL, suggesting that this compound may follow similar inhibitory pathways .
- Synthesis and Structural Analysis :
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, we can compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 3-Bromopyridine | Lacks acetic acid group | Less versatile in reactions due to fewer functional groups |
| 4-Pyridinemethanol | Lacks bromine atom | Different reactivity profile compared to brominated analogs |
| 2-(4-Bromopyridin-2-YL)acetic Acid | Bromine at a different position | May exhibit varying biological activity compared to this compound |
| 3-Chloropyridin-4-YL Acetic Acid | Chlorine instead of bromine | Different reactivity patterns due to halogen substitution |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
